Cas no 462105-66-4 ((1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine)

(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of 1,2,3,4-tetrahydronaphthalene, featuring a fluorine substituent at the 7-position. Its stereospecific (1S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The fluorine moiety enhances metabolic stability and bioavailability, while the tetrahydronaphthalene scaffold provides a rigid structure conducive to selective receptor interactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing CNS-active agents or fluorinated bioactive molecules. Its well-defined stereochemistry and functional group compatibility facilitate precise modifications in drug discovery. Storage under inert conditions is recommended to preserve amine reactivity and optical purity.
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine structure
462105-66-4 structure
Product Name:(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No:462105-66-4
MF:C10H12FN
MW:165.207386016846
MDL:MFCD07373980
CID:866841
PubChem ID:40787229
Update Time:2025-10-16

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine,7-fluoro-1,2,3,4-tetrahydro-,(1S)-(9CI)
    • MFCD07373980
    • (S)-7-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
    • AKOS017405003
    • (1S)-7-Fluoro-1,2,3,4-tetrahydronaphtylamine
    • EN300-193411
    • 462105-66-4
    • SCHEMBL15335683
    • (1S)-7-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
    • CS-0130621
    • N11009
    • (1S)-7-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
    • (1S)-7-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine
    •  
    • DB-222587
    • (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
    • MDL: MFCD07373980
    • Inchi: 1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1
    • InChI Key: ZUUYTHBAQDOFSC-JTQLQIEISA-N
    • SMILES: FC1C=CC2=C(C=1)[C@H](CCC2)N

Computed Properties

  • Exact Mass: 165.095377549g/mol
  • Monoisotopic Mass: 165.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM236161-1g
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4 95+%
1g
$795 2021-08-04
Alichem
A219006056-1g
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4 97%
1g
$841.50 2023-09-01
Chemenu
CM236161-1g
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4 95+%
1g
$1163 2024-07-16
Enamine
EN300-193411-1.0g
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4
1g
$0.0 2023-06-08
Enamine
EN300-193411-0.05g
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4
0.05g
$739.0 2023-09-17
Enamine
EN300-193411-0.1g
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4
0.1g
$774.0 2023-09-17
Enamine
EN300-193411-0.25g
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4
0.25g
$810.0 2023-09-17
Enamine
EN300-193411-0.5g
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4
0.5g
$844.0 2023-09-17
Enamine
EN300-193411-1g
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4
1g
$880.0 2023-09-17
Enamine
EN300-193411-2.5g
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
462105-66-4
2.5g
$1184.0 2023-09-17

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:462105-66-4)(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Order Number:A931531
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:05
Price ($):1403.0/5348.0/874.0/546.0/436.0/327.0
Email:sales@amadischem.com

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Related Literature

Additional information on (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction to (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 462105-66-4)

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, also known by its CAS registry number CAS No. 462105-66-4, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule belongs to the class of tetralin derivatives, which are known for their versatility in various chemical reactions and biological activities.

The structural characterization of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine reveals a bicyclic framework consisting of a naphthalene ring fused with a cyclohexane ring. The presence of a fluorine atom at the 7-position introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties. Additionally, the amine group at position 1 plays a crucial role in determining the compound's basicity and its ability to form hydrogen bonds with biological targets.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Researchers have explored various routes, including catalytic asymmetric synthesis and enantioselective reductions, to construct this chiral molecule with high enantiomeric excess. These methods not only enhance the scalability of production but also pave the way for further modifications to explore its analogs.

In terms of pharmacological applications, (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-amine has shown promising activity in preclinical studies targeting several therapeutic areas. For instance, it has demonstrated potential as a modulator of ion channels and receptors involved in pain signaling pathways. This makes it a valuable lead compound for the development of novel analgesics with improved efficacy and reduced side effects.

Moreover, the compound's unique structure has inspired investigations into its role as a building block for more complex molecules. By incorporating functional groups at specific positions on the tetralin framework, chemists can design derivatives with enhanced bioavailability and target specificity. Such efforts are critical for advancing drug discovery programs aimed at addressing unmet medical needs.

The stereochemistry of (1S)-7-fluoro-1,2,3,tetrahydronaphthalenamine is another area of active research. The (S) configuration at position 1 has been shown to significantly impact the compound's pharmacokinetics and pharmacodynamics. Studies have revealed that this stereoisomer exhibits superior binding affinity to certain protein targets compared to its (R) counterpart. This highlights the importance of stereocontrol in medicinal chemistry and underscores the need for precise synthesis techniques.

From an analytical standpoint,CAS No. 462105-based compounds are often subjected to rigorous characterization using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses provide critical insights into the compound's purity and structural integrity, ensuring its reliability for downstream applications.

In conclusion,(1S)-7-fluoro-tetrahydronaphthalenamine represents a valuable asset in contemporary chemical research. Its versatile structure and promising biological profile make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to unfold new dimensions of this compound's potential,CAS No. 462105-based compounds will undoubtedly play a pivotal role in shaping future therapeutic interventions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:462105-66-4)(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
A931531
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):1403.0/5348.0/874.0/546.0/436.0/327.0
Email